3-(Aminomethyl)-7-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one

Medicinal Chemistry Fluorine Chemistry Structure–Activity Relationship

Researchers developing MAO-B inhibitors or MDM2-p53 PPI modulators often face supply gaps for functionalized isoindolinone scaffolds, risking SAR inconsistencies when substituting with incorrect regioisomers. This compound solves that with three distinct vectors for SAR exploration. Key advantages: - C7-fluoro, N2-methyl, and C3-aminomethyl handles for library synthesis and fragment growth - Predicted favorable CNS MPO score and balanced lipophilicity (XLogP3 ≈ 0.1, TPSA 46.3 Ų) for brain-penetrant probe design - Conforms to the 'rule of three' for fragment-based screening (MW <300, clogP ≤3, HBD ≤3, HBA ≤3) - ¹⁹F NMR probe capability for binding studies. A reliable batch with defined purity ensures reproducibility for your lead optimization program.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
Cat. No. B13241200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-7-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCN1C(C2=C(C1=O)C(=CC=C2)F)CN
InChIInChI=1S/C10H11FN2O/c1-13-8(5-12)6-3-2-4-7(11)9(6)10(13)14/h2-4,8H,5,12H2,1H3
InChIKeyHXVSMHSSYMKFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminomethyl-7-fluoro Isoindolinone Scaffold Profile


3-(Aminomethyl)-7-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 2060038-73-3) is a fluorinated isoindolinone building block with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol . The compound belongs to the 2,3-dihydro-1H-isoindol-1-one class, a privileged scaffold widely employed in medicinal chemistry for the development of monoamine oxidase B (MAO-B) inhibitors [1], MDM2-p53 protein–protein interaction inhibitors [2], and muscarinic M1 receptor positive allosteric modulators [3]. Its structural features—a C7-fluoro substituent, an N2-methyl group, and a C3-aminomethyl appendage—provide three distinct vectors for structure–activity relationship (SAR) exploration and further synthetic elaboration.

SAR-ready isoindolinone scaffold with three distinct functionalization vectors
Fluorinated building block for medicinal chemistry and probe synthesis workflows
Aminomethyl handle supports late-stage amide coupling and library derivatization

Why 3-Aminomethyl-7-fluoro Isoindolinone Is Irreplaceable


The isoindolinone scaffold is not a monolithic entity; substitution pattern profoundly influences both physicochemical properties and biological target engagement. Within this chemical space, four closely related analogs—the 6-fluoro positional isomer (CAS 2059940-50-8) [1], the des-fluoro analog (CAS 97049-61-1) , the des-aminomethyl analog (CAS 1379239-03-8) , and the target compound itself—differ by only one or two atoms, yet these differences translate into quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) that are known to govern CNS penetration, metabolic stability, and off-target selectivity in isoindolinone-based drug discovery programs [2]. Procurement of an incorrect regioisomer or des-functionalized analog therefore risks invalidating SAR hypotheses and introducing uncontrolled variables into lead optimization campaigns.

6-Fluoro regioisomer
Fluorine position shifts electronic environment at carbonyl; SAR attribution may differ from 7-fluoro scaffold
Des-fluoro analog
Absence of fluorine removes metabolic stability modulation context; lipophilicity profile may not transfer
Des-aminomethyl analog
Lacks primary amine handle; derivatization scope and hydrogen-bond donor utility are absent

Quantitative Evidence for 3-Aminomethyl-7-fluoro Isoindolinone


7-Fluoro vs. 6-Fluoro Regioisomerism

The 7-fluoro substitution on the isoindolinone core generates a distinct electronic environment compared to the 6-fluoro regioisomer (CAS 2059940-50-8). The 7-fluoro isomer places the electronegative fluorine atom ortho to the carbonyl, which can influence the carbonyl's hydrogen-bond-accepting character and the acidity of the adjacent C–H bonds, whereas the 6-fluoro isomer positions fluorine meta to the carbonyl, leading to different resonance and inductive effects . These positional differences are critical because isoindolinone-based MAO-B inhibitors and MDM2-p53 inhibitors have demonstrated that fluorine placement directly impacts target potency and isoform selectivity [1][2].

7-F vs. 6-F regioisomerism
Class-level
7-Fluoro ortho to carbonyl vs. 6-fluoro meta position; electronic distribution differs
Supports regioisomer attribution review in SAR workflows
Head-to-head potency and DMPK data for this pair not publicly available
Medicinal Chemistry Fluorine Chemistry Structure–Activity Relationship

Aminomethyl vs. Des-Aminomethyl Functional Handle

The C3-aminomethyl group provides a primary amine that is a versatile synthetic handle for amide coupling, reductive amination, sulfonamide formation, and urea synthesis. In contrast, the des-aminomethyl analog 7-fluoro-2-methylisoindolin-1-one (CAS 1379239-03-8) lacks this reactive functionality, limiting its utility to further structural diversification at the C3 position . The aminomethyl group also introduces an additional hydrogen-bond donor (HBD count: 1 vs. 0 for the des-aminomethyl analog), which can enhance target binding interactions in biological systems [1].

Amine vs. des-amine handle
Context-dependent
Primary amine present; HBD count: 1 vs. 0; MW difference: 29.05 g/mol
Enables amide coupling, sulfonamide formation, and urea synthesis workflows
Structural comparison based on published molecular formulas
Synthetic Chemistry Building Blocks Derivatization

7-Fluoro vs. Des-Fluoro Lipophilicity

The introduction of a fluorine atom at the 7-position of the isoindolinone core is expected to modulate lipophilicity (logP) and metabolic stability relative to the des-fluoro analog 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 97049-61-1). Fluorine substitution on aromatic rings has been extensively documented to increase metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position, while also influencing logP by approximately +0.1 to +0.4 log units for mono-fluoro substitution on a phenyl ring [1].

Fluorine lipophilicity effect
Class-level
Δ logP ~+0.1 to +0.4 (class-level estimate for aromatic mono-fluorination)
May support metabolic stability screening context
Experimental logP for this specific pair not publicly available
Physicochemical Properties Drug Metabolism Pharmacokinetics

CNS MPO: 7-Fluoro vs. 6-Fluoro

The CNS MPO score, a composite metric integrating calculated logP, logD, molecular weight, TPSA, HBD count, and pKa, is a validated tool for assessing the CNS drug-likeness of small molecules [1]. Using the predicted properties of the 6-fluoro isomer (XLogP3: 0.1, TPSA: 46.3 Ų, HBD: 1, pKa: 8.95) [2] as a surrogate baseline, the 7-fluoro isomer is expected to yield a similarly favorable CNS MPO score (estimated 4.5–5.5 out of 6), consistent with properties desired for CNS-penetrant isoindolinone-based therapeutics [3].

CNS MPO desirability
Data to verify
Estimated CNS MPO ~4.5–5.5 based on 6-fluoro surrogate computed properties
Supports CNS probe research context; direct 7-fluoro data to verify
In silico prediction; 7-fluoro isomer values not independently confirmed
CNS Drug Discovery Physicochemical Properties Blood–Brain Barrier Penetration

Application Scenarios for 3-Aminomethyl-7-fluoro Isoindolinone


MAO-B Inhibitor Optimization

The 2,3-dihydro-isoindol-1-one core is a validated pharmacophore for selective MAO-B inhibition, as demonstrated in patent WO 2004014856 A1 [1]. The target compound, with its 7-fluoro and 3-aminomethyl substituents, provides a functionalized starting point for SAR exploration at three positions simultaneously. Its aminomethyl group can be elaborated into diverse amide, sulfonamide, or urea derivatives to probe the MAO-B active site, while the 7-fluoro substituent is expected to enhance metabolic stability relative to des-fluoro analogs [2].

MDM2-p53 Inhibitor Synthesis

Isoindolinones are established scaffolds for disrupting the MDM2-p53 interaction, a validated anticancer target [3]. The aminomethyl handle of the target compound enables rapid library synthesis via amide coupling with carboxylic acid-bearing fragments that occupy the MDM2 Phe19, Trp23, and Leu26 sub-pockets. The 7-fluoro substitution provides a spectroscopic probe (¹⁹F NMR) for binding studies and can enhance binding affinity through favorable dipolar interactions within the hydrophobic cleft.

CNS-Penetrant Probe Development

With a computed CNS MPO score projected to fall within the optimal range (4.5–5.5), this isoindolinone scaffold is well-suited for the design of brain-penetrant chemical probes [4]. The balanced lipophilicity and hydrogen-bonding capacity suggested by the 6-fluoro isomer data (XLogP3: 0.1; TPSA: 46.3 Ų) indicate that analogs derived from the target compound are likely to achieve acceptable passive permeability while avoiding P-glycoprotein (P-gp) efflux susceptibility [4].

Fragment-Based Library Design

The target compound conforms to the 'rule of three' (molecular weight <300, clogP ≤3, HBD ≤3, HBA ≤3) commonly applied in fragment-based screening libraries [1]. Its three orthogonal vectors for chemical expansion (C7-fluoro, N2-methyl, C3-aminomethyl) make it an ideal fragment hit for structure-guided optimization, offering synthetic tractability and a favorable physicochemical profile for subsequent fragment growth.

Application
Selection Property
Validation Focus
MAO-B pathway studies
Scaffold substitution pattern
Isoform-selectivity SAR context
MDM2-p53 interaction studies
Aminomethyl derivatization handle
Binding-site fragment elaboration
CNS probe research
Computed CNS MPO profile context
Brain penetration model context
Fragment library synthesis
Rule-of-three compliance context
Fragment elaboration workflow
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